molecular formula C20H16N4NaO6S+ B12684600 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt CAS No. 93892-23-0

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt

Cat. No.: B12684600
CAS No.: 93892-23-0
M. Wt: 463.4 g/mol
InChI Key: OYNOKMGDHVWAQW-UHFFFAOYSA-N
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Description

EINECS 299-504-3, also known as 1,2-Dibromo-3-chloropropane, is a chemical compound that has been widely used in various industrial applications. It is a halogenated hydrocarbon with the molecular formula C3H5Br2Cl. This compound is known for its use as a soil fumigant and nematocide, particularly in agriculture.

Preparation Methods

1,2-Dibromo-3-chloropropane can be synthesized through the halogenation of propylene. The synthetic route involves the addition of bromine and chlorine to propylene under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum chloride. The industrial production method involves the use of large-scale reactors where propylene is reacted with bromine and chlorine gases to produce 1,2-Dibromo-3-chloropropane.

Chemical Reactions Analysis

1,2-Dibromo-3-chloropropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding brominated and chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert 1,2-Dibromo-3-chloropropane to less halogenated hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-3-chloropropane has been extensively studied for its applications in various fields:

    Biology: Research has explored its effects on biological systems, particularly its role as a nematocide in agriculture.

    Medicine: Studies have investigated its potential toxicological effects and its impact on human health.

    Industry: It is used in the production of other chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-chloropropane involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cellular damage and toxicity. The molecular targets include enzymes and genetic material, which can result in disrupted cellular functions and mutagenesis.

Comparison with Similar Compounds

1,2-Dibromo-3-chloropropane can be compared with other halogenated hydrocarbons such as:

    1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.

    1,2,3-Trichloropropane: Contains three chlorine atoms and no bromine atoms.

    1,2-Dichloropropane: Contains two chlorine atoms and no bromine atoms.

The uniqueness of 1,2-Dibromo-3-chloropropane lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

93892-23-0

Molecular Formula

C20H16N4NaO6S+

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S.Na/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30;/h2-11,25H,1H3,(H,26,27)(H,28,29,30);/q;+1

InChI Key

OYNOKMGDHVWAQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na+]

Origin of Product

United States

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